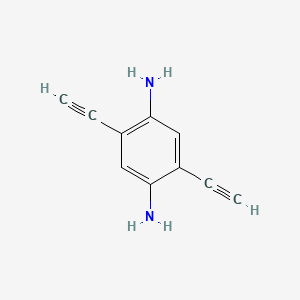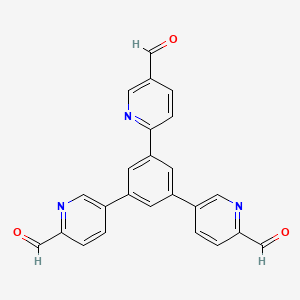
Azilsartan trimethylethanolamine
Overview
Description
Azilsartan trimethylethanolamine is a pharmaceutical compound primarily used in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers, which function by inhibiting the action of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition leads to the relaxation of blood vessels, thereby lowering blood pressure and improving blood flow .
Mechanism of Action
Target of Action
Azilsartan trimethylethanolamine, also known as Azilsartan, primarily targets the Angiotensin II Type 1 Receptor (AT1R) . The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Mode of Action
Azilsartan functions as an AT1 receptor antagonist . It inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle and adrenal gland tissues . This action is independent of the angiotensin II synthesis pathways .
Biochemical Pathways
The primary biochemical pathway affected by Azilsartan is the renin-angiotensin system . By blocking the AT1 receptor, Azilsartan inhibits the effects of angiotensin II, which include vasoconstriction, stimulation of aldosterone synthesis/release, cardiac stimulation, and renal sodium reabsorption . This leads to a decrease in blood pressure and has potential pleiotropic cardiometabolic effects .
Pharmacokinetics
Azilsartan exhibits the following pharmacokinetic properties :
Result of Action
The primary result of Azilsartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, Azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in blood pressure . This makes it effective in the management of hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azilsartan trimethylethanolamine involves several steps, starting from the preparation of azilsartan. Azilsartan is synthesized through a series of chemical reactions, including the formation of biphenyl intermediates and benzimidazole derivatives. The final step involves the reaction of azilsartan with trimethylethanolamine under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final formulation into dosage forms .
Chemical Reactions Analysis
Types of Reactions: Azilsartan trimethylethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azilsartan oxides, while reduction can produce azilsartan alcohols .
Scientific Research Applications
Azilsartan trimethylethanolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of angiotensin II receptor blockers and their chemical properties.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential role in modulating biological processes.
Medicine: this compound is extensively researched for its therapeutic potential in treating hypertension and related cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Candesartan
- Olmesartan
Comparison: Azilsartan trimethylethanolamine is unique among angiotensin II receptor blockers due to its higher potency and longer duration of action. Studies have shown that it is more effective in reducing both systolic and diastolic blood pressure compared to other similar compounds. Additionally, it has a favorable safety profile with minimal side effects .
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFEJSMFMFCIT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)[O-].C[N+](C)(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309776-70-2 | |
| Record name | Azilsartan trimethylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309776702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZILSARTAN TRIMETHYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RDT9MR9SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)





